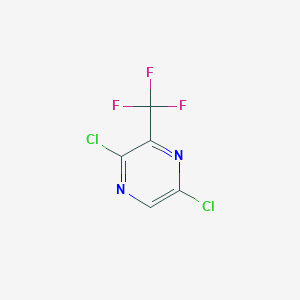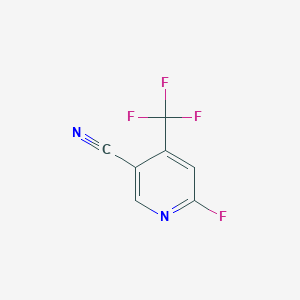
rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol: is a chemical compound with a piperidine ring structure, featuring two hydroxymethyl groups attached to the 3rd and 5th positions of the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 3,5-diformylpiperidine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using specific enzymes that can selectively reduce the precursor compounds. This method is advantageous due to its high selectivity and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form piperidine derivatives with different substituents.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various piperidine derivatives.
Substitution: Compounds with different functional groups replacing the hydroxymethyl groups.
Applications De Recherche Scientifique
Chemistry: rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol is used as a building block in organic synthesis, particularly in the synthesis of complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism by which rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical responses. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
(3R,5R)-3,5-Difluoropiperidine hydrochloride: This compound has similar structural features but with fluorine atoms replacing the hydroxymethyl groups.
(3R,5S)-6-Chloro-3,5-dihydroxyhexanoate: Another piperidine derivative with different substituents.
Uniqueness: rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxymethyl groups allows for versatile chemical modifications and interactions.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
[(3R,5R)-5-(hydroxymethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c9-4-6-1-7(5-10)3-8-2-6/h6-10H,1-5H2/t6-,7-/m1/s1 |
Clé InChI |
DGUFQLOMKOWYKL-RNFRBKRXSA-N |
SMILES isomérique |
C1[C@H](CNC[C@@H]1CO)CO |
SMILES canonique |
C1C(CNCC1CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13112106.png)







![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)


